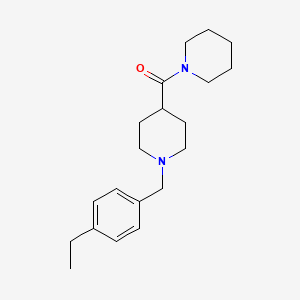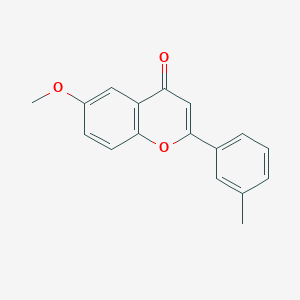
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea, also known as EPTU, is a chemical compound with the molecular formula C16H18N2S. It is a thiourea derivative that has been extensively studied for its potential applications in various scientific research areas.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has been studied for its potential applications in various scientific research areas. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, this compound has been investigated for its potential use as a corrosion inhibitor for metals such as copper and steel.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. This compound has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified to high purity. This compound is also soluble in various solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in aqueous-based assays. In addition, this compound can exhibit some toxicity at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea. One potential area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammation. In addition, the development of this compound derivatives with improved solubility and reduced toxicity could enhance its potential use in various scientific research areas.
Méthodes De Synthèse
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenyl isothiocyanate and 3-ethylphenylamine in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 117-118°C. The purity of the synthesized this compound can be determined by various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-(3-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-8-7-10-15(12-13)18-17(20)19-16-11-6-5-9-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGXGVUJSLQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)

![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)


![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)




![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)